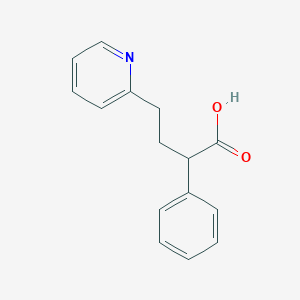
2-Phenyl-4-pyridin-2-ylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-pyridin-2-ylbutanoic acid is an organic compound that features both a phenyl group and a pyridinyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-pyridin-2-ylbutanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and aryl halides under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-4-pyridin-2-ylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Phenyl-4-pyridin-2-ylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4-pyridin-2-ylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic acid: Similar in structure but lacks the pyridinyl group.
Pyridine-2-carboxylic acid: Contains the pyridinyl group but lacks the phenyl group.
Uniqueness
2-Phenyl-4-pyridin-2-ylbutanoic acid is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
6312-31-8 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-phenyl-4-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14(12-6-2-1-3-7-12)10-9-13-8-4-5-11-16-13/h1-8,11,14H,9-10H2,(H,17,18) |
Clave InChI |
SSRVHSJNWMCPCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCC2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


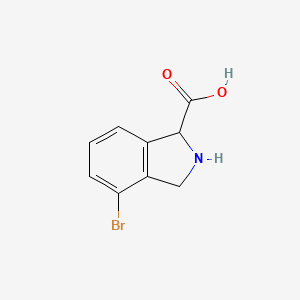
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
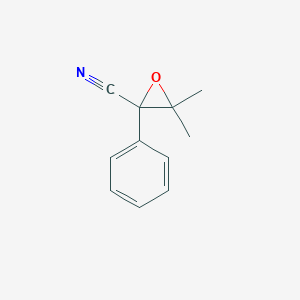
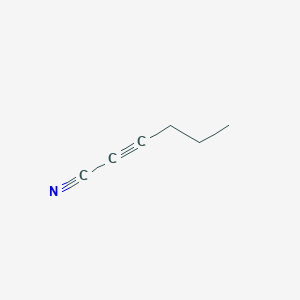
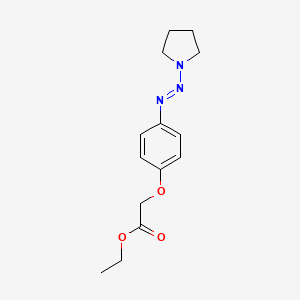
![Ethyl 4-[(3,3-diethoxypropyl)(formyl)amino]benzoate](/img/structure/B14008422.png)
![3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B14008430.png)
![Methyl 4-{4-[(methanesulfonyl)oxy]butyl}benzoate](/img/structure/B14008432.png)
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B14008438.png)

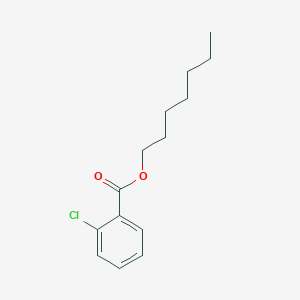
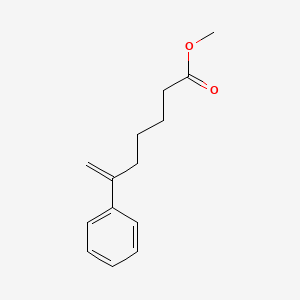
![2-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B14008477.png)

